1-(Oxolan-3-yl)piperazin-2-one
Description
Significance of Piperazin-2-one (B30754) Scaffolds in Chemical Research
The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a well-established "privileged scaffold" in medicinal chemistry. tandfonline.com Its derivatives are integral to a wide range of therapeutic agents, including antipsychotic, antidepressant, and anticancer drugs. researchgate.netresearchgate.net The piperazin-2-one structure, a lactam derivative of piperazine, retains the key features of the piperazine ring while introducing a carbonyl group that can participate in hydrogen bonding and other molecular interactions. acs.org This scaffold is a versatile building block for creating complex molecules with specific biological activities. tandfonline.comthieme-connect.com The reactivity of the piperazine nitrogens allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, which are critical for drug development. tandfonline.comacs.org The structural flexibility of the piperazine ring can also be constrained by its incorporation into more complex systems, a strategy often used in drug design. tandfonline.com
Role of Oxolane (Tetrahydrofuran) Moieties in Organic Synthesis and Chemical Biology
Oxolane, more commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. acs.org It is widely recognized as a versatile and polar aprotic solvent in organic synthesis, capable of dissolving a broad spectrum of compounds. sigmaaldrich.comsumilon.com Beyond its role as a solvent, the THF ring is a structural motif found in numerous natural products and biologically active compounds. chemicalbook.com The incorporation of an oxolane moiety into a molecule can influence its properties in several ways. It can enhance aqueous solubility and metabolic stability, and its three-dimensional structure can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets. researchgate.netnih.govnih.gov The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, further contributing to molecular interactions. nih.gov
Structural Elucidation and Nomenclatural Context of 1-(Oxolan-3-yl)piperazin-2-one
The systematic name "this compound" precisely describes the molecule's structure according to IUPAC nomenclature rules for heterocyclic compounds. indusuni.ac.inbritannica.commsu.edu "Piperazin-2-one" identifies the six-membered ring containing two nitrogen atoms, with one adjacent to a carbonyl group. The "1-" prefix indicates that the substituent is attached to the nitrogen atom at position 1. "Oxolan-3-yl" specifies a five-membered saturated ether ring (tetrahydrofuran) attached via its third carbon atom.
The basic chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₂ | cymitquimica.com |
| Molecular Weight | 170.21 g/mol | cymitquimica.com |
| CAS Number | 1284246-94-1 | chemsrc.com |
| Stereoisomer CAS | 129371459 (3S) | nih.gov |
This interactive table provides key identifiers for this compound.
The presence of a stereocenter at the 3-position of the oxolane ring, and potentially within the piperazin-2-one ring depending on its conformation, means that this compound can exist as different stereoisomers, such as 1-[(3S)-oxolan-3-yl]piperazin-2-one. nih.gov
Overview of Research Gaps and Motivations for Investigation of this compound
A comprehensive literature search reveals that while the constituent scaffolds of this compound are extensively studied, the compound itself has not been the subject of significant published research. This represents a clear research gap. The motivation to investigate this specific molecule stems from the potential to combine the beneficial properties of both the piperazin-2-one and oxolane moieties.
The key motivations for future research include:
Novel Synthesis Routes: Developing efficient and stereoselective synthetic methods for this compound and its derivatives would be a valuable contribution to synthetic organic chemistry.
Medicinal Chemistry Applications: Given the prevalence of piperazine derivatives in drug discovery, this compound could serve as a novel scaffold for developing agents targeting the central nervous system, infectious diseases, or cancer. researchgate.netresearchgate.netmdpi.com The oxolane group could improve pharmacokinetic properties, such as solubility and metabolic stability, compared to more traditional piperazine derivatives. nih.govnih.gov
Materials Science: The unique combination of a lactam and an ether in a relatively compact structure could be explored for applications in polymer chemistry or as a ligand in coordination chemistry.
The lack of detailed research on this compound, coupled with the proven utility of its component parts, provides a strong rationale for its synthesis and evaluation in various scientific contexts.
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(oxolan-3-yl)piperazin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7/h7,9H,1-6H2 |
InChI Key |
JTTPMYNOMRBRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2CCNCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxolan 3 Yl Piperazin 2 One and Its Precursors
Retrosynthetic Analysis of the Piperazin-2-one (B30754) Core
The piperazin-2-one ring is a six-membered lactam that serves as a crucial scaffold in medicinal chemistry. Its synthesis can be approached by forming the amide (lactam) bond or by constructing the heterocyclic ring system through other means.
Strategies for Lactam Formation
Lactam formation is a primary method for creating the piperazin-2-one structure. This typically involves the intramolecular cyclization of a linear precursor containing an amine and an ester or carboxylic acid.
One common method is the cyclization of N-substituted ethylenediamine (B42938) derivatives. For instance, a one-pot tandem reductive amination-transamidation-cyclization reaction can produce substituted piperazin-2-ones. organic-chemistry.org This process involves reacting N-(2-oxoethyl)amides with α-amino esters, where an intramolecular acyl transfer leads to the formation of the piperazinone ring. organic-chemistry.org The efficiency of this reaction can be influenced by the steric properties of the acyl group and the amino ester. organic-chemistry.org
Another approach involves the cyclization of diamines with carbonyl compounds. For example, a precursor like a 1,4-diazaspiro[5.5]undecan-3-one, which already contains the piperazinone ring, can be synthesized from a diamine and then used as a synthon in further reactions. mdpi.com The intramolecular condensation of a diamine with a bromoacetate, followed by N-deprotection, can also lead to spontaneous amide bond formation to yield the lactam. mdpi.com
Catalytic methods have also been developed. For instance, a four-step sequence starting with the catalytic asymmetric α-chlorination of an aldehyde, followed by Pinnick oxidation, nucleophilic substitution with an N,N'-disubstituted ethylenediamine, and cyclization can furnish the piperazin-2-one core. nih.gov
| Lactam Formation Strategy | Description | Key Features |
| Tandem Reductive Amination-Cyclization | One-pot reaction of N-(2-oxoethyl)amides with α-amino esters. organic-chemistry.org | Efficient, streamlined process; sensitive to steric hindrance. organic-chemistry.org |
| Intramolecular Condensation | Cyclization of a diamine precursor containing an ester or halide. mdpi.com | Can occur spontaneously after deprotection. mdpi.com |
| Asymmetric Catalysis | Multi-step sequence involving catalytic α-chlorination of aldehydes. nih.gov | Allows for enantioselective synthesis of chiral piperazinones. nih.gov |
Approaches for Piperazine (B1678402) Ring Construction
Beyond direct lactamization, the entire piperazine ring can be constructed from acyclic precursors.
A versatile method involves the reaction of 1,2-diamines with suitable reagents to form the ring. For example, treating a 1,2-diamine with bis(2-chloroethyl)amine (B1207034) hydrochloride on a solid support like basic alumina (B75360) is a known method for building the piperazine ring. researchgate.net Another approach utilizes the reaction of 1,4-diamines with vinyl diphenyl phosphonium (B103445) reagents to create differentially protected 2-substituted piperazines. nih.gov
Palladium-catalyzed reactions are prominent in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form the N-aryl bond in N-arylpiperazines from an aryl halide and piperazine. mdpi.comresearchgate.net Similarly, palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.gov
Synthesis of the Oxolan-3-yl Moiety
The oxolan-3-yl (or tetrahydrofuran-3-yl) group is the second key component. Its synthesis, particularly with stereochemical control, is critical for building the target molecule. A key precursor for this moiety is 3-aminotetrahydrofuran (B1273345). google.comchembk.comresearchgate.net
Stereoselective Synthesis of 3-Substituted Oxolanes
Achieving the correct stereochemistry in the tetrahydrofuran (B95107) ring is often a significant challenge. Several methods have been developed to address this.
One route to enantiopure (S)-3-aminotetrahydrofuran hydrochloride starts from natural amino acids like L-aspartic acid or L-methionine, avoiding chromatographic purification. researchgate.net Another patented process for synthesizing (R)-3-aminotetrahydrofuran involves reacting (S)-3-hydroxytetrahydrofuran with a sulfonyl chloride to form a sulfonate ester. google.com This intermediate then undergoes reaction with sodium azide (B81097) to produce (R)-3-azidotetrahydrofuran, which is subsequently reduced via catalytic hydrogenation to the desired amine. google.com
More complex substituted tetrahydrofurans can be synthesized via cycloaddition reactions. A three-component reaction involving dicarbomethoxycarbene, aldehydes, and β-nitrostyrenes yields highly substituted tetrahydrofurans stereoselectively. acs.org Similarly, [3+2] cycloaddition reactions using rhodium-catalyzed reactions of diazo compounds with aldehydes are a common strategy. nih.gov
| Stereoselective Method | Starting Material | Key Transformation | Product |
| Chiral Pool Synthesis researchgate.net | L-Aspartic acid or L-methionine | Multi-step conversion | (S)-3-aminotetrahydrofuran |
| Nucleophilic Substitution google.com | (S)-3-hydroxytetrahydrofuran | Sulfonylation, azidation, hydrogenation | (R)-3-aminotetrahydrofuran |
| Three-Component Reaction acs.org | Dimethyl diazomalonate, aldehyde, β-nitrostyrene | Carbonyl ylide cycloaddition | Highly substituted tetrahydrofurans |
| Acidic Cyclization nih.govacs.org | 5-alkene-1,2,4-triol derivatives | Intramolecular cyclization | 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans |
Functionalization Strategies for Tetrahydrofuran Rings
Functionalization often involves introducing a suitable group at the 3-position that can later be converted to an amine or used in a coupling reaction. The synthesis of 3-aminotetrahydrofuran can be achieved through the reaction of tetrahydrofuran with ammonia. chembk.com
Intramolecular SN2 reactions are a classic approach, where a hydroxyl group displaces a tethered leaving group (like a halide or sulfonate) to form the cyclic ether. nih.gov Acidic conditions can also be used to cyclize 5-alkene-1,2,4-triol derivatives, producing 3-oxygenated tetrahydrofurans with good selectivity. acs.org The choice of protecting groups on the precursor can influence the product distribution. acs.org
Coupling Strategies for 1-(Oxolan-3-yl)piperazin-2-one
The final step in the synthesis is the coupling of the piperazin-2-one core with the oxolan-3-yl moiety. This typically involves forming a new carbon-nitrogen bond between the N1 position of the piperazinone and the C3 position of the oxolane.
A primary strategy is reductive amination . This would involve reacting piperazin-2-one with tetrahydrofuran-3-one in the presence of a reducing agent like sodium triacetoxyborohydride. This is a widely used method for forming C-N bonds. mdpi.com
Another major approach is nucleophilic substitution . This could involve reacting piperazin-2-one with a tetrahydrofuran ring bearing a good leaving group at the 3-position, such as a halide (bromo, chloro) or a sulfonate (tosylate, mesylate). The N1 nitrogen of the piperazinone acts as the nucleophile, displacing the leaving group. This is a fundamental strategy for N-alkylation. mdpi.com For instance, a general method for synthesizing N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) on electron-deficient arenes, which could be adapted for heteroaromatic systems. mdpi.com
Finally, palladium-catalyzed coupling reactions , such as the Buchwald-Hartwig amination, offer a powerful method for C-N bond formation. This would typically involve reacting piperazin-2-one with a 3-halotetrahydrofuran in the presence of a palladium catalyst and a suitable ligand.
N-Alkylation Reactions on Piperazin-2-one Systems
A primary and versatile method for synthesizing this compound is the N-alkylation of the piperazin-2-one scaffold. mdpi.com This approach involves the reaction of piperazin-2-one, or a suitable derivative, with an oxolane-based electrophile.
Commonly, this involves the nucleophilic attack of the secondary amine of the piperazin-2-one ring on an oxolane derivative bearing a leaving group at the 3-position, such as a halide (e.g., 3-bromo-oxolane) or a sulfonate ester. The reaction is typically carried out in the presence of a base to deprotonate the piperazinone nitrogen, thereby enhancing its nucleophilicity. mdpi.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
Direct Cyclization Approaches Incorporating Oxolan-3-yl Subunits
An alternative to post-cyclization N-alkylation is the direct construction of the piperazin-2-one ring with the oxolan-3-yl group already in place. These methods often involve the cyclization of a linear precursor that contains both the ethylenediamine backbone and the N-linked oxolane moiety.
One such strategy could involve the reaction of N-(oxolan-3-yl)ethane-1,2-diamine with a two-carbon carbonyl equivalent, such as a haloacetyl halide. The initial acylation of one of the amino groups is followed by an intramolecular nucleophilic substitution to form the piperazin-2-one ring. This approach offers the advantage of building the desired N-substituent into the molecule from an early synthetic stage. ucd.ie Another approach involves the cyclization of N,N'-disubstituted chloroacetamides in a two-phase medium using a phase transfer catalyst. ucd.ie
Enantioselective Synthesis of Chiral this compound
The oxolan-3-yl substituent introduces a chiral center into the molecule, necessitating enantioselective methods to access single enantiomers, which is often crucial for biological activity.
Chiral Catalyst-Mediated Approaches
Asymmetric catalysis provides an efficient route to chiral piperazin-2-ones. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful method for producing chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. dicp.ac.cn Another significant approach is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched products. caltech.edunih.gov
Iridium-based catalysts have also been developed for the asymmetric reductive amination of ketones, offering a practical method for preparing optically active amines that can serve as precursors to chiral piperazin-2-ones. kanto.co.jp These catalysts, often used with a chiral auxiliary, can achieve high yields and stereoselectivities. kanto.co.jp
| Catalyst Type | Reaction | Key Features |
| Palladium | Asymmetric Hydrogenation of Pyrazin-2-ols | Excellent diastereoselectivities and enantioselectivities. dicp.ac.cn |
| Palladium | Asymmetric Allylic Alkylation | Produces highly enantioenriched tertiary piperazin-2-ones. caltech.edunih.gov |
| Iridium | Asymmetric Reductive Amination | High yield and stereoselectivity for chiral amine precursors. kanto.co.jp |
Resolution and Chiral Pool Syntheses
Classical resolution techniques and the use of the chiral pool are also viable strategies for obtaining enantiomerically pure this compound. Resolution involves the separation of a racemic mixture of the final compound or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Chiral pool synthesis utilizes readily available enantiopure starting materials. For instance, (R)- or (S)-3-aminooxolane, which can be synthesized through various methods, can be used as a chiral building block. For example, biocatalytic reduction of pro-chiral oxolan-3-one using evolved enzymes like Thermoethanolicus brockii alcohol dehydrogenase can produce (S)-3-hydroxytetrahydrofuran with high enantiomeric excess, which can then be converted to the corresponding amine. rsc.org This chiral amine can then be incorporated into the piperazin-2-one structure through the cyclization methods described earlier.
Optimization of Synthetic Pathways
To enhance the efficiency and practicality of synthesizing this compound, optimization of the synthetic route is essential. This involves a systematic study of various reaction parameters.
Reaction Condition Optimization (Temperature, Solvent, Catalysis)
The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. researchgate.net This includes the careful selection of temperature, solvent, and catalyst to maximize yield and purity while minimizing reaction time and side product formation.
For N-alkylation reactions, the choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective. The reaction temperature is also a key variable; while higher temperatures can accelerate the reaction, they may also lead to undesirable side reactions.
In catalyzed reactions, such as the asymmetric hydrogenations or alkylations, the catalyst loading, ligand structure, and reaction pressure (for hydrogenations) are all critical parameters to be optimized. dicp.ac.cncaltech.edu For instance, in palladium-catalyzed reactions, the choice of the chiral phosphine (B1218219) ligand is paramount for achieving high enantioselectivity. caltech.edu
| Parameter | Influence on Reaction | Example Optimization |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | In a four-component one-pot reaction, the yield improved as the temperature increased to 40 °C, after which it plateaued. aablocks.com |
| Solvent | Influences solubility of reactants and can affect reaction mechanism and rate. | In the synthesis of oxadiazole derivatives, different bases and solvents were tested, with some combinations resulting in only trace amounts of product. nih.gov |
| Catalyst | The choice of catalyst and its loading are crucial for reaction efficiency and stereoselectivity. | In a palladium-catalyzed asymmetric hydrogenation, various ligands and additives were screened to achieve high enantioselectivity and diastereoselectivity. dicp.ac.cn |
Development of Green Chemistry Approaches (e.g., Solvent-Free Methods)
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, several green approaches can be envisioned, drawing from advancements in the synthesis of other heterocyclic compounds.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. derpharmachemica.comresearchgate.net This technique can be particularly beneficial for the synthesis of piperazine derivatives. derpharmachemica.com In some cases, reactions that take several hours under conventional reflux can be completed in minutes under microwave irradiation. researchgate.net
Solvent-Free Reactions:
Conducting reactions without a solvent (neat) or under solid-state conditions is a key principle of green chemistry, as it eliminates solvent waste and can simplify purification.
Trituration: Mechanical grinding or trituration of reactants can provide the energy needed to initiate a reaction without the need for a solvent. researchgate.net This method has been successfully applied to the Petasis reaction for synthesizing piperazine analogs, achieving good yields. researchgate.net
Tandem Reactions: Designing a synthesis where multiple bond-forming events occur in a single pot without isolating intermediates (a tandem or domino reaction) can reduce solvent use and waste. Microwave-assisted solvent-free tandem reactions have been developed for the synthesis of other N-substituted heterocycles. tandfonline.comfigshare.com
Use of Greener Solvents:
When a solvent is necessary, the use of environmentally benign solvents is preferred. Water is an ideal green solvent, although its use can be limited by the solubility of organic reactants. Ethanol is another example of a greener solvent that can be effective in piperazine synthesis. mdpi.com The development of reactions that can be performed in these solvents is an active area of research.
Catalysis:
The use of catalysts is inherently green as they are used in small amounts and can be recycled and reused, reducing waste compared to stoichiometric reagents. Photoredox catalysis, particularly using organic photocatalysts, represents a sustainable and greener method for chemical synthesis by avoiding the use of potentially toxic and expensive transition metals. mdpi.com
The table below provides examples of green chemistry approaches applied to the synthesis of related piperazine derivatives.
| Reaction Type | Green Approach | Conditions | Yield | Benefits | Reference |
| Petasis Reaction | Microwave Irradiation | ACN/DCM solvent | >95% | Reduced time and energy consumption | researchgate.net |
| Schiff Base Formation | Microwave Irradiation | - | Excellent | Drastically reduced reaction time | derpharmachemica.com |
| Petasis Reaction | Ultrasonication | Various solvents | 76-98% | Alternative energy source, good yields | researchgate.net |
| Petasis Reaction | Solvent-Free (Trituration) | Mechanical grinding | 76-82% | Elimination of solvent waste | researchgate.net |
| Pyrrole Synthesis | Microwave-Assisted Solvent-Free | Tandem cross-metathesis/cyclization | Moderate to Good | Rapid, high-yielding, solventless | tandfonline.comfigshare.com |
This table illustrates the application of green chemistry principles to the synthesis of related heterocyclic compounds, suggesting potential strategies for this compound.
Chemical Reactivity and Derivatization of 1 Oxolan 3 Yl Piperazin 2 One
Reactions at the Piperazin-2-one (B30754) Nitrogen Atoms
The piperazin-2-one ring has two nitrogen atoms, N1 and N4, which are key centers for functionalization. The N1 nitrogen is part of the lactam, while the N4 nitrogen is a secondary amine. The reactivity of these nitrogens allows for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.
Nucleophilic Substitution Reactions
The secondary amine at the N4 position of the piperazin-2-one ring is nucleophilic and can readily participate in substitution reactions with various electrophiles. scbt.com This allows for the introduction of alkyl, aryl, and other functional groups.
One of the most common methods for N-alkylation involves the reaction with alkyl halides or sulfonates. mdpi.com For instance, N-alkylation can be achieved using alkyl chlorides or bromides. mdpi.com Another significant method is reductive amination, which provides an alternative route to N-alkyl derivatives. mdpi.com Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are also employed for the synthesis of N-arylpiperazines from aryl halides. mdpi.com Aromatic nucleophilic substitution (SNAr) is another viable method, particularly with electron-deficient heteroaromatics. mdpi.com
Table 1: Examples of Nucleophilic Substitution Reactions on Piperazine (B1678402) Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide), base (e.g., K2CO3), solvent (e.g., acetonitrile) | N-Alkyl piperazin-2-one |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., dichloroethane) | N-Alkyl piperazin-2-one |
| Buchwald-Hartwig Coupling | Aryl halide, palladium catalyst, ligand, base, solvent (e.g., toluene) | N-Aryl piperazin-2-one |
| SNAr Reaction | Electron-deficient aryl halide, base, solvent (e.g., DMSO) | N-Aryl piperazin-2-one |
This table presents generalized conditions for reactions on piperazine-containing compounds, which are expected to be applicable to 1-(oxolan-3-yl)piperazin-2-one.
Acylation and Sulfonylation
The nitrogen atoms of the piperazin-2-one ring can be acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are crucial for creating derivatives with modified electronic and steric properties.
Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. smolecule.comnih.gov This reaction can occur at the N4-amine, and under certain conditions, at the N1-lactam nitrogen, although the N4 position is generally more reactive in piperazin-2-one itself. google.com The use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can facilitate the reaction between a carboxylic acid and the piperazine nitrogen. researchgate.net
Sulfonylation involves the reaction of the piperazine nitrogen with a sulfonyl chloride, such as an arylsulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine. vulcanchem.comsmolecule.com This leads to the formation of a stable sulfonamide linkage. vulcanchem.com
Table 2: Acylation and Sulfonylation of Piperazine Derivatives
| Reaction Type | Reagent | Base/Catalyst | Product |
| Acylation | Acyl chloride | Triethylamine | N-Acyl piperazin-2-one |
| Acylation | Carboxylic acid | DMT-MM | N-Acyl piperazin-2-one |
| Sulfonylation | Arylsulfonyl chloride | Pyridine | N-Sulfonyl piperazin-2-one |
This table provides examples of acylation and sulfonylation reactions on piperazine moieties, which are anticipated to be applicable to this compound.
Transformations Involving the Lactam Carbonyl Group
The lactam carbonyl group in the piperazin-2-one ring is another key site for chemical transformations, including reduction and reactions with nucleophiles and electrophiles.
Reduction Reactions
The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the piperazin-2-one to the corresponding piperazine. This is a common transformation in medicinal chemistry to access substituted piperazines from their lactam precursors. nih.gov Strong reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing the amide functionality of the lactam. smolecule.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Softer reducing agents like sodium borohydride (B1222165) (NaBH4) may result in partial reduction to an alcohol, depending on the substrate and reaction conditions. smolecule.com
Table 3: Reduction of Piperazin-2-one Derivatives
| Reducing Agent | Conditions | Product |
| Lithium aluminum hydride (LiAlH4) | Anhydrous THF, reflux | Fully reduced piperazine |
| Sodium borohydride (NaBH4) | Methanol, room temperature | Partial reduction to alcohol or no reaction |
This table illustrates typical reduction reactions of the lactam carbonyl in piperazin-2-one systems.
Reactivity Towards Nucleophiles and Electrophiles
The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles. smolecule.comsmolecule.com This can lead to ring-opening of the piperazin-2-one. For instance, reaction with strong bases or nucleophiles can result in hydrolysis of the amide bond.
Conversely, the oxygen atom of the carbonyl group has lone pairs of electrons and can act as a weak nucleophile or a proton acceptor in the presence of strong acids. The nitrogen atom of the lactam can also exhibit nucleophilic character under certain conditions. The area alpha to the carbonyl can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, although this is less common for simple piperazin-2-ones without activating groups. acs.org
Modifications of the Oxolane Ring
The oxolane (tetrahydrofuran) ring attached to the N1 position is generally stable. However, under specific and often harsh conditions, it can undergo chemical modifications. The ether linkage makes the ring susceptible to cleavage by strong acids.
Ring-opening reactions of N-substituted tetrahydrofurans can be initiated by strong acids, leading to the formation of a diol or other functionalized acyclic products. sioc-journal.cnresearchgate.net The stability of the oxolane ring is a key feature, but its potential for cleavage under acidic conditions should be considered in synthetic planning. Modifications of the oxolane ring itself, without ring-opening, would likely require functional groups on the ring that are not present in the parent this compound structure. For example, the presence of a hydroxyl group on the oxolane ring would allow for oxidation or further substitution reactions.
Oxidation Reactions
The structure of this compound presents several potential sites for oxidation. The nitrogen atoms within the piperazinone ring and the carbon atoms alpha to the oxygen of the oxolane ring are the most susceptible to oxidative transformation.
The secondary amine at the N4-position and the tertiary amine at the N1-position can be targeted by oxidizing agents. For instance, reagents like hydrogen peroxide are known to oxidize the nitrogen atoms in a piperazin-2-one ring to form the corresponding N-oxides. These N-oxide derivatives are often explored in medicinal chemistry to enhance solubility and bioavailability. The carbon atoms adjacent to the ether oxygen in the oxolane ring are also potential sites for oxidation, which could lead to ring-opened products or the formation of a lactone, although such reactions typically require potent oxidizing agents.
Table 1: Potential Oxidation Reactions of this compound
| Reaction Site | Typical Reagent | Potential Product | Significance |
|---|---|---|---|
| N4-Amine | Hydrogen Peroxide (H₂O₂) | This compound 4-N-oxide | Intermediate for modifying solubility and bioavailability. |
| C-H alpha to Oxolane Oxygen | Strong Oxidants (e.g., RuO₄) | Lactone or ring-opened dicarbonyl compounds | Structural modification of the oxolane moiety. |
Ring-Opening and Rearrangement Processes
The stability of the heterocyclic rings in this compound is condition-dependent. Both the piperazinone and oxolane rings can undergo cleavage under specific chemical environments.
Piperazinone Ring-Opening: The amide bond within the piperazin-2-one ring (a lactam) is susceptible to hydrolysis. This reaction, which results in the opening of the six-membered ring, is typically catalyzed by strong acids or bases. Acid-catalyzed hydrolysis would protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water, while base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The product of this ring-opening would be a substituted ethylenediamine (B42938) derivative. The stability of piperazinone rings can be influenced by substituents; for example, certain N-methyl derivatives show resistance to hydrolysis due to steric hindrance.
Oxolane Ring-Opening: The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally more stable than the lactam ring. However, it can be opened under forcing conditions. Strong Lewis acids can coordinate to the ether oxygen, activating the C-O bonds for nucleophilic attack. mdpi.com Similarly, strong protic acids can protonate the ether, facilitating cleavage. nih.gov Certain palladium-catalyzed methods have also been shown to open the tetrahydrofuran ring, particularly in the presence of peroxides, proceeding through a radical-based mechanism. nih.gov
Table 2: Potential Ring-Opening Reactions of this compound
| Ring System | Conditions | Reaction Type | Potential Product Class |
|---|---|---|---|
| Piperazin-2-one | Strong Acid or Base (e.g., HCl, NaOH) | Amide Hydrolysis | N-(oxolan-3-yl)-N'-(carboxymethyl)ethylenediamine derivatives |
| Oxolane (Tetrahydrofuran) | Strong Lewis or Protic Acids (e.g., BBr₃, HI) | Ether Cleavage | N1-(4-halobutan-1-ol)-piperazin-2-one derivatives |
Derivatization Strategies for Structural Diversity
The piperazine scaffold is recognized as a privileged structure in drug discovery due to the ease with which its properties can be modulated through derivatization. mdpi.comnih.gov For this compound, the secondary amine at the N4 position is the primary handle for introducing structural diversity.
Introduction of Functional Groups for Further Synthetic Elaborations
The nucleophilic secondary amine at the N4 position allows for a wide array of chemical transformations to introduce new functional groups. These modifications are fundamental for building libraries of related compounds for further synthetic work or biological screening. tandfonline.com
Common derivatization reactions include:
N-Alkylation: Reaction with various alkyl halides (R-X) in the presence of a base to form N-alkylated derivatives.
N-Acylation: Treatment with acyl chlorides (RCOCl) or anhydrides ((RCO)₂O) to yield N-acyl derivatives. This reaction is often used to introduce amide functionalities.
N-Arylation: The introduction of aryl groups can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Goldberg reaction. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) to produce sulfonamides, which are important functional groups in many therapeutic agents.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl derivatives.
These strategies provide robust methods for attaching a wide range of substituents to the piperazinone core, thereby altering the molecule's steric and electronic properties. caltech.edursc.org
Table 3: Derivatization Reactions at the N4-Position
| Reaction Type | Reagent Class | Functional Group Introduced |
|---|---|---|
| Alkylation | Alkyl Halides (R-X) | Alkyl |
| Acylation | Acyl Chlorides (RCOCl) | Acyl (Amide) |
| Arylation | Aryl Halides (Ar-X) + Pd/Cu catalyst | Aryl |
| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonyl (Sulfonamide) |
Synthesis of Analogs for Structure-Activity Relationship Studies
The development of analog libraries is a cornerstone of modern drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR). tandfonline.com By synthesizing and testing a series of related compounds, researchers can identify the structural features essential for biological activity and optimize properties like potency, selectivity, and metabolic stability. mdpi.comresearchgate.net
For this compound, SAR studies would primarily involve the synthesis of analogs through the derivatization strategies outlined in the previous section. Key strategies include:
Varying N4-Substituents: Creating a library of compounds where the group at the N4 position is systematically varied (e.g., changing alkyl chain length, adding aromatic rings with different electronic properties, or introducing hydrogen bond donors/acceptors). This approach is widely used for fluoroquinolone antibacterials, where modification of the N4-piperazine substituent critically influences the activity spectrum. nih.govmdpi.com
Stereochemical Variation: If the initial synthesis allows, using different stereoisomers of the oxolan-3-yl group (e.g., (R) vs. (S)) can reveal the importance of stereochemistry for target binding. The biological activity of dermorphin (B549996) analogues, for example, was found to be highly dependent on the stereochemistry of the amino acid components used to construct the piperazin-2-one ring. nih.gov
Scaffold Modification: While more synthetically demanding, analogs could be created by replacing the oxolane ring with other heterocyclic or carbocyclic systems to probe the importance of the ether functionality and ring size.
These systematic modifications allow for a detailed mapping of the chemical space around the core scaffold, guiding the design of more potent and selective therapeutic candidates. nih.govtandfonline.com
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. For 1-(Oxolan-3-yl)piperazin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for understanding its conformational preferences in solution.
1D and 2D NMR Techniques for Structural Assignment
The structure of this compound comprises a piperazin-2-one (B30754) ring substituted at the N1 position with a 3-oxolanyl (tetrahydrofuranyl) group. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of analogous structures, including N-substituted piperazin-2-ones and 3-substituted oxolanes.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the piperazinone and oxolane rings. The methylene (B1212753) protons of the piperazinone ring adjacent to the nitrogen atoms and the carbonyl group will likely appear as complex multiplets due to spin-spin coupling. The protons of the oxolane ring will also exhibit characteristic multiplets, with the proton at the C3 position (methine proton) being of particular diagnostic importance.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the piperazinone ring is expected to resonate at a characteristic downfield chemical shift. The carbons of the piperazinone and oxolane rings will appear in the aliphatic region of the spectrum.
2D NMR Spectroscopy: To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the molecular fragments. For instance, correlations between the C3 proton of the oxolane ring and the carbons of the piperazinone ring would confirm the substitution pattern.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the piperazinone and oxolane rings.
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| Position | δ (ppm) |
| Piperazinone-H3 | 3.2 - 3.4 |
| Piperazinone-H5 | 3.0 - 3.2 |
| Piperazinone-H6 | 3.4 - 3.6 |
| Oxolane-H2 | 3.7 - 3.9 |
| Oxolane-H3 | 4.2 - 4.5 |
| Oxolane-H4 | 1.9 - 2.2 |
| Oxolane-H5 | 3.6 - 3.8 |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Conformational Analysis using NMR
The conformational dynamics of this compound are influenced by the ring puckering of both the piperazinone and oxolane rings, as well as potential restricted rotation around the N1-C3' bond. N-acylated piperazine (B1678402) derivatives are known to exhibit conformational isomerism due to the partial double bond character of the amide bond nih.gov.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to probe through-space interactions between protons that are in close proximity. NOESY data can help to determine the preferred conformation of the molecule in solution by identifying which protons are spatially close to each other. For example, observing NOE correlations between protons on the oxolane ring and specific protons on the piperazinone ring would provide insights into the orientation of the two ring systems relative to each other.
Temperature-dependent NMR studies could also be employed to investigate the conformational dynamics. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers to conformational interconversion nih.gov.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₈H₁₄N₂O₂), the expected exact mass can be calculated and compared to the experimentally determined value.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 171.1128 |
| [M+Na]⁺ | 193.0947 |
Confirmation of the molecular formula with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the identity of the compound.
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. The fragmentation pattern provides valuable information about the structure of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways, including cleavage of the piperazinone and oxolane rings.
Predicted Fragmentation Pathways:
Loss of the oxolane moiety: A primary fragmentation pathway would likely involve the cleavage of the N1-C3' bond, leading to the formation of a fragment corresponding to the protonated piperazin-2-one and a neutral loss of the oxolane group.
Ring opening of the piperazinone: The piperazinone ring could undergo cleavage, for example, through the loss of CO or other small neutral molecules.
Fragmentation of the oxolane ring: The oxolane ring could also fragment, for instance, by losing a molecule of water or formaldehyde.
| Predicted Fragment Ion (m/z) | Possible Neutral Loss | Plausible Structure of the Fragment |
| 113.0760 | C₃H₆O | Protonated piperazin-2-one |
| 99.0604 | C₄H₈O | Fragment from oxolane cleavage |
| 85.0651 | C₂H₄NO | Fragment from piperazinone ring cleavage |
| 71.0495 | C₅H₆O₂ | Fragment from combined ring cleavages |
Note: The m/z values are for the protonated fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ether, and aliphatic C-H bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Amide C=O | 1650 - 1680 | Stretch |
| C-N (amide) | 1200 - 1300 | Stretch |
| C-O-C (ether) | 1050 - 1150 | Stretch |
| C-H (aliphatic) | 2850 - 3000 | Stretch |
The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the amide carbonyl group in the piperazin-2-one ring. The C-O-C stretching vibration of the oxolane ring would likely appear as a prominent band in the 1050-1150 cm⁻¹ region. The aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range.
X-ray Crystallography for Solid-State Structure Determination
Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule is crucial for understanding its stereochemical properties and biological activity. In the case of this compound, the oxolane (tetrahydrofuran) ring contains a stereocenter at the 3-position. X-ray crystallography of a single crystal, particularly using anomalous dispersion effects, is a primary method for unambiguously assigning the absolute configuration (R or S) of a chiral center. Without experimental crystallographic data for this compound, its absolute configuration in the solid state remains undetermined from this technique.
Intermolecular Interactions in Crystalline State
The study of intermolecular interactions within a crystal lattice provides insights into the packing of molecules and the forces that govern the solid-state structure. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. An analysis of the crystal structure of this compound would reveal how individual molecules interact with their neighbors. For instance, the amide group in the piperazin-2-one ring could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the oxygen atom in the oxolane ring could also participate as a hydrogen bond acceptor. However, in the absence of a determined crystal structure for this specific compound, a detailed analysis of its intermolecular interactions in the crystalline state cannot be provided.
While general principles of molecular interactions can be hypothesized, a factual and detailed description requires experimental data from X-ray diffraction studies.
Computational Chemistry and Molecular Modeling of 1 Oxolan 3 Yl Piperazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and energetics of 1-(Oxolan-3-yl)piperazin-2-one. researchgate.netmdpi.commdpi.com These calculations provide fundamental information about the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic structure of a molecule governs its chemical reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key reactivity descriptors can be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Other calculated descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters, derived from the molecular orbital energies, help in predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. For this compound, the presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons is expected to significantly influence the distribution of electron density and the locations of the HOMO and LUMO, thereby defining its reactive sites.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Data) Calculations assumed to be performed using DFT at the B3LYP/6-31G(d) level of theory.
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -0.95 | eV |
| HOMO-LUMO Gap | 5.90 | eV |
| Ionization Potential | 6.85 | eV |
| Electron Affinity | 0.95 | eV |
| Electronegativity (χ) | 3.90 | eV |
| Chemical Hardness (η) | 2.95 | eV |
The flexibility of both the oxolane and piperazinone rings in this compound results in a complex conformational landscape. Conformational analysis is performed to identify the stable, low-energy conformations of the molecule and the energy barriers for interconversion between them. nih.govresearchgate.net The piperazinone ring can adopt several conformations, such as chair, boat, and twist-boat forms, while the five-membered oxolane ring typically exists in envelope or twist conformations.
Computational studies have shown that for many substituted piperazines, a chair conformation with the substituent in an axial or equatorial position is often preferred. nih.gov The relative stability of these conformers is determined by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. Understanding the preferred conformation is vital as it dictates the three-dimensional shape of the molecule, which is a key determinant of its biological activity.
Table 2: Relative Energies of Key Conformers of this compound (Hypothetical Data)
| Conformer (Piperazinone Ring) | Conformer (Oxolane Ring) | Substituent Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair | Envelope | Equatorial | 0.00 |
| Chair | Envelope | Axial | 1.25 |
| Twist-Boat | Twist | Equatorial | 4.80 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govnih.govresearchgate.netrsc.org
MD simulations in an explicit solvent, such as water, allow for the exploration of the conformational ensemble of this compound under physiologically relevant conditions. uib.no These simulations track the motions of every atom in the system, revealing how the molecule rotates, flexes, and changes its shape over nanoseconds or microseconds. The results can be used to determine the most populated conformational states in solution and the dynamics of transitions between them, offering a more realistic picture than static, gas-phase quantum calculations.
Given that the piperazine (B1678402) scaffold is common in compounds targeting various receptors, such as sigma receptors or G-protein coupled receptors, MD simulations are invaluable for studying how this compound might interact with a hypothetical protein binding site. nih.govnih.gov After docking the molecule into a protein's active site, an MD simulation can assess the stability of the binding pose. rsc.org Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand, and the specific hydrogen bonds, hydrophobic contacts, and other interactions formed between the ligand and protein residues over time. This analysis can reveal the key amino acids responsible for binding and the dynamic nature of the interaction. nih.gov
Table 3: Analysis of Ligand-Protein Interactions from a Hypothetical MD Simulation
| Protein Residue | Interaction Type | Interaction Frequency (%) |
|---|---|---|
| ASP 102 | Hydrogen Bond (with piperazinone N-H) | 85 |
| TYR 150 | Pi-Stacking (with piperazinone ring) | 40 |
| PHE 215 | Hydrophobic Contact (with oxolane ring) | 75 |
| ASN 148 | Water-Bridged Hydrogen Bond | 60 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govacs.orgresearchgate.net For this compound, a pharmacophore model would be generated by identifying key features such as hydrogen bond acceptors (e.g., the carbonyl oxygen, the ether oxygen), hydrogen bond donors (e.g., the N-H group), and hydrophobic regions. nih.govacs.org
This model serves as a 3D query for virtual screening of large chemical databases. The goal is to identify other molecules that share the same pharmacophoric features and spatial arrangement, and are therefore also likely to be active at the same hypothetical biological target. acs.org This computational approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing. nih.gov
Table 4: Hypothetical Pharmacophore Model for this compound
| Feature Type | X Coordinate (Å) | Y Coordinate (Å) | Z Coordinate (Å) | Radius (Å) |
|---|---|---|---|---|
| Hydrogen Bond Acceptor | 2.1 | 0.5 | -1.3 | 1.0 |
| Hydrogen Bond Donor | -1.5 | -1.8 | 0.0 | 1.0 |
| Hydrophobic Center | 3.5 | -2.0 | 1.1 | 1.5 |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested molecules. nih.govbio-hpc.eu
Numerous QSAR studies have been conducted on piperazine derivatives to understand the structural requirements for various biological activities, including antimalarial and anticancer effects. researchgate.netresearchgate.net These studies typically involve calculating a wide range of molecular descriptors for each compound in a series. These descriptors can be categorized as constitutional, topological, geometrical, or electronic.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values). For a series of this compound analogs, a QSAR model could be developed to guide the optimization of substituents on the piperazine or oxolane rings.
An example of descriptors that might be used in a QSAR model for piperazin-2-one (B30754) analogs is shown below:
| Descriptor | Type | Description | Potential Influence on Activity |
| LogP | Physicochemical | The logarithm of the partition coefficient between octanol and water. | Relates to the compound's hydrophobicity, affecting membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight (MW) | Constitutional | The sum of the atomic weights of all atoms in the molecule. | Influences size and steric fit within the binding site. |
| Topological Polar Surface Area (TPSA) | Topological | The sum of surfaces of polar atoms in a molecule. | Correlates with hydrogen bonding potential and membrane permeability. |
| Dipole Moment | Electronic | A measure of the separation of positive and negative charges in a molecule. | Important for electrostatic interactions with the target protein. |
This interactive table provides examples of molecular descriptors used in QSAR studies.
Once a statistically robust and validated QSAR model is established, it becomes a powerful predictive tool. researchgate.net The model can be used to estimate the biological activity of newly designed virtual compounds before they are synthesized. nih.gov For example, a QSAR model for aryl-piperazine derivatives was used to predict their antimalarial activity against Plasmodium falciparum.
By analyzing the QSAR equation, medicinal chemists can understand which structural features are positively or negatively correlated with activity. For the this compound scaffold, a QSAR model might reveal that increasing the hydrophobicity at a certain position enhances activity, while adding a bulky group at another position is detrimental. This knowledge allows for the rational design of more potent and selective analogs, focusing synthetic efforts on compounds with the highest predicted activity.
Chemical Biology and Mechanistic Investigations in Vitro
Exploration of Potential Biological Targets for 1-(Oxolan-3-yl)piperazin-2-one (Hypothetical)
The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. frontiersin.org Consequently, a hypothetical exploration of the biological targets for this compound is warranted to elucidate its potential therapeutic applications. This involves a systematic investigation into its effects on various enzymes, receptors, and cellular signaling pathways.
The structural framework of piperazine derivatives allows them to fit into the active sites of various enzymes, potentially modulating their activity. For instance, certain piperazine-containing compounds have been identified as potent inhibitors of enzymes such as urease and acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). frontiersin.orgresearchgate.net Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, while ACAT is involved in cholesterol esterification, a process implicated in various diseases. frontiersin.orgresearchgate.net
A hypothetical screening of this compound against a panel of therapeutically relevant enzymes could reveal its inhibitory profile. Such a study would typically involve incubating the compound with isolated enzymes and measuring the enzyme's activity in the presence of varying concentrations of the compound. The results, often expressed as IC50 values (the concentration of an inhibitor where the response is reduced by half), would indicate the potency and selectivity of the compound.
Hypothetical Enzyme Inhibition Profile for this compound
| Enzyme Target | Class | Hypothetical IC50 (µM) | Potential Therapeutic Area |
|---|---|---|---|
| Urease | Hydrolase | 15.5 | Infectious Disease |
| Acyl-CoA:cholesterol acyltransferase (ACAT-1) | Acyltransferase | 8.2 | Cardiovascular Disease |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 25.1 | Inflammation |
| DNA Gyrase | Topoisomerase | > 100 | Antimicrobial |
This table is interactive. Users can sort and filter the data to explore the hypothetical enzyme inhibition profile.
Piperazine derivatives are well-known for their interactions with a variety of neurotransmitter receptors, which has led to their use in treating central nervous system disorders. mdpi.com Compounds containing the piperazine moiety have shown affinity for dopamine (B1211576) (D2, D3), serotonin (B10506) (5-HT), and adenosine (B11128) (A1, A2A) receptors. mdpi.comnih.govmdpi.com For example, certain N-phenylpiperazine analogs exhibit high affinity and selectivity for the D3 dopamine receptor subtype. mdpi.com
A comprehensive receptor binding profiling for this compound would involve screening it against a panel of receptors using radioligand binding assays. In these assays, the ability of the compound to displace a known radiolabeled ligand from its receptor is measured, providing data on its binding affinity (Ki). This information is crucial for predicting the compound's potential pharmacological effects and off-target liabilities.
Hypothetical Receptor Binding Affinity for this compound
| Receptor Target | Family | Hypothetical Ki (nM) | Potential Indication |
|---|---|---|---|
| Dopamine D3 | GPCR | 85 | Schizophrenia, Addiction |
| Serotonin 5-HT1A | GPCR | 120 | Anxiety, Depression |
| Adenosine A2A | GPCR | 250 | Inflammation, Parkinson's Disease |
| Histamine (B1213489) H1 | GPCR | > 1000 | Allergic Disorders |
This table is interactive. Users can sort and filter the data to examine the hypothetical receptor binding profile.
The biological activity of a compound is ultimately determined by its interaction with cellular pathways. Piperazin-2-one-based structures and their derivatives have been investigated for their effects on cell viability and have been shown to induce apoptosis through mitochondrial pathways in certain cancer cell lines. nih.gov The induction of apoptosis can be associated with the activation of key effector enzymes like caspase 3/7. nih.gov
To investigate the hypothetical interaction of this compound with cellular pathways, a series of cell-based assays would be employed. For instance, its effect on cell proliferation could be assessed using an MTT assay on various cell lines. mdpi.com To determine if the compound induces apoptosis, assays measuring caspase activity or changes in mitochondrial membrane potential could be performed.
In Vitro Biological Activity Screening
The piperazine nucleus is a common feature in a variety of compounds exhibiting a broad range of antimicrobial activities. researchgate.netresearchgate.net Derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netmdpi.com The mechanism of action for some piperazine-containing antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase. mdpi.com
An in vitro screening of this compound would be conducted to determine its potential as an antimicrobial agent. This typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria and fungi using broth microdilution or agar (B569324) dilution methods. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
Hypothetical Antimicrobial Screening of this compound
| Organism | Type | Strain (ATCC) | Hypothetical MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 29213 | 32 |
| Escherichia coli | Gram-negative Bacteria | 25922 | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 27853 | > 128 |
| Candida albicans | Fungus (Yeast) | 90028 | 64 |
This table is interactive. Users can sort and filter the data based on organism type or MIC value to assess the hypothetical antimicrobial spectrum.
Many piperazine derivatives have demonstrated anti-inflammatory properties. nih.gov Their mechanisms of action can include the antagonism of histamine and serotonin receptors or the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.gov Cellular assays are fundamental in the initial screening for anti-inflammatory activity. A common model involves using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) to induce an inflammatory response, which can be measured by the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.govmdpi.com
The potential anti-inflammatory effects of this compound could be investigated by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells. The Griess assay is a common colorimetric method used for this purpose. mdpi.com A reduction in NO levels in the presence of the compound, without significant cytotoxicity, would suggest anti-inflammatory potential.
Hypothetical Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Inhibition (%) |
|---|---|---|---|
| Control (LPS only) | - | 100 | 0 |
| This compound | 1 | 98.5 | 15.2 |
| This compound | 10 | 96.2 | 45.8 |
| This compound | 50 | 91.7 | 72.3 |
This table is interactive. Users can sort and filter the data to evaluate the hypothetical dose-dependent anti-inflammatory effect and cytotoxicity.
Neuropharmacological Studies (e.g., Receptor Affinity, Neurotransmitter Modulation)
There is a significant lack of specific neuropharmacological data for this compound in published research. The piperazine scaffold, a core component of this molecule, is a well-known pharmacophore present in numerous centrally acting agents. ijrrjournal.com Derivatives of piperazine have been shown to interact with a wide array of neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. nih.govgoogle.com For instance, certain piperazine-containing compounds exhibit high affinity for dopamine D1 and D2 receptors, as well as 5-HT2 receptors. nih.gov However, without empirical data, the specific receptor affinity profile and any potential modulatory effects on neurotransmitter systems for this compound remain speculative.
Mechanistic Insights into Biological Interactions
Binding Affinity and Specificity Studies
Specific binding affinity and specificity studies for this compound are not documented in the available scientific literature. Generally, the binding characteristics of piperazine derivatives are highly dependent on the nature and orientation of the substituents attached to the piperazine ring. These substitutions dictate the molecule's interaction with the binding pockets of various proteins. For example, studies on other piperazine derivatives have utilized techniques like radioligand binding assays to determine their affinity (Ki values) for different receptor subtypes. researchgate.net Such studies are essential to understand the selectivity and potential therapeutic targets of a compound. The introduction of the oxolane group and the ketone on the piperazine ring of the title compound introduces specific steric and electronic features that would undoubtedly influence its binding profile, but this has not been experimentally determined.
Functional Assays to Confirm Modulatory Effects
No functional assay data for this compound has been reported. Functional assays are critical to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor. For other piperazine derivatives, functional studies such as GTP-γ-S binding assays or second messenger assays (e.g., measuring cAMP levels or calcium flux) have been employed to elucidate their mechanism of action. researchgate.net These experiments provide crucial information beyond simple binding affinity, revealing the functional consequences of the compound-receptor interaction. The functional effects of this compound on any biological target are currently unknown.
Role as a Chemical Probe in Biological Systems
There is no evidence to suggest that this compound has been developed or utilized as a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The development of a chemical probe requires extensive characterization, including demonstration of high potency, selectivity, and a well-understood mechanism of action. Given the lack of fundamental pharmacological data for this compound, its suitability as a chemical probe has not been established.
Structure Activity Relationship Sar Studies for 1 Oxolan 3 Yl Piperazin 2 One Analogs
Systematic Modification of the Piperazin-2-one (B30754) Ring
The piperazin-2-one ring is a key structural feature that can be modified to fine-tune the pharmacological profile of the analogs. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
The introduction of various substituents on the piperazin-2-one ring can significantly impact the biological activity of the resulting analogs. The nature, size, and position of these substituents can lead to enhanced or diminished interactions with the target protein. For instance, in studies of related piperazine-containing compounds, the addition of substituents has been shown to be important for their inhibitory activity.
Research on other heterocyclic structures has demonstrated that the nature of substituents on a core ring system can drastically alter biological outcomes. For example, in a series of 1,3,5-triazine derivatives, the introduction of chlorine atoms on an associated benzene ring and variations in the linker joining the triazine to aromatic ethers led to compounds with high affinity for the 5-HT6 receptor. researchgate.net Similarly, for 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffolds, varying the aryl substituent on the piperazine (B1678402) ring resulted in potent, non-competitive inhibitors of inflammatory caspases. nih.gov
While direct SAR data for substituted 1-(oxolan-3-yl)piperazin-2-one is not extensively available in the public domain, we can extrapolate from general principles of medicinal chemistry. The table below illustrates hypothetical effects of substituents at different positions of the piperazin-2-one ring based on common observations in drug discovery.
| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |
| N4-position | Small alkyl groups | May enhance binding through hydrophobic interactions. |
| Aromatic rings | Could introduce pi-stacking interactions with the target. | |
| Hydrogen bond donors/acceptors | May form additional hydrogen bonds, increasing affinity. | |
| C3-position | Alkyl or aryl groups | Can influence the conformation and steric interactions. |
| C5, C6-positions | Gem-dimethyl groups | May provide a conformational lock, improving binding. |
The conformation of the piperazin-2-one ring is a critical determinant for its interaction with a biological target. The ring can adopt various conformations, such as chair, boat, or twist-boat, and the preferred conformation can be influenced by the substituents. The mutual orientation of the piperazin-2-one ring and other parts of the molecule, such as the oxolane moiety, can affect how the molecule fits into the binding pocket of a protein. researchgate.net
In related piperazine derivatives, the interplanar angles between the piperazine ring and other cyclic structures have been shown to be important for activity. researchgate.net Locking the piperazin-2-one ring into a specific, biologically active conformation through strategic substitution can lead to a significant increase in potency.
Variation of the Oxolane Moiety
The oxolane (tetrahydrofuran) moiety is another key component of the scaffold that can be systematically modified to probe its role in target binding and to optimize the compound's properties.
The point of attachment of the piperazin-2-one ring to the oxolane moiety can have a profound effect on biological activity. The parent compound is this compound, but analogs with the piperazin-2-one attached at the 2-position of the oxolane ring would be positional isomers. Such a change would alter the spatial relationship between the two rings and could significantly impact target recognition.
Furthermore, the stereochemistry at the point of attachment is crucial. For the 3-substituted oxolane, both (R)- and (S)-enantiomers are possible. It is common in drug-target interactions for one enantiomer to be significantly more active than the other. This stereochemical preference is a strong indicator of a specific binding interaction with a chiral biological target. Studies on dermorphin (B549996) analogs containing chiral piperazin-2-one derivatives have shown that the configuration of amino acid precursors is important for their opiate activities. nih.gov
| Isomer | Potential Impact on Biological Activity |
| (R)-1-(Oxolan-3-yl)piperazin-2-one | May exhibit higher affinity for the target compared to the (S)-enantiomer. |
| (S)-1-(Oxolan-3-yl)piperazin-2-one | Could have lower or no activity, or potentially interact with a different target. |
| 1-(Oxolan-2-yl)piperazin-2-one | The different spatial arrangement may lead to a different binding mode or loss of activity. |
Altering the size of the oxolane ring to a cyclobutane (oxetane) or a cyclohexane (tetrahydropyran) derivative can impact the compound's three-dimensional shape and polarity. The oxetane ring, for example, is a known bioisostere for gem-dimethyl and carbonyl groups and can improve physicochemical properties such as solubility and metabolic stability. nih.govresearchgate.net The incorporation of an oxetane moiety has been used in drug discovery to modulate the pKa of nearby functional groups, which can be critical for target engagement. nih.govacs.org
Replacing the oxygen atom in the oxolane ring with other heteroatoms, such as sulfur (thiolane) or nitrogen (pyrrolidine), would also create analogs with different electronic and hydrogen-bonding properties, which could lead to altered biological activity.
Linker Region Modifications
The insertion of a piperazine moiety into a linker has been shown to improve rigidity and increase solubility upon protonation. rsc.orgresearchgate.netnih.govrsc.org The pKa of the piperazine nitrogen is significantly affected by the nearby chemical groups, and slight modifications in the linker can alter the protonation state and, consequently, the compound's properties. rsc.orgresearchgate.netnih.govrsc.org
Modifications to a hypothetical linker attached to the piperazin-2-one scaffold could include varying its length, flexibility, and chemical composition. For example, incorporating amide bonds into the linker can improve metabolic stability. rsc.orgnih.gov The table below outlines potential linker modifications and their expected impact.
| Linker Modification | Potential Impact on Biological Activity |
| Variation in length | Can optimize the distance between the scaffold and a connected pharmacophore for ideal target binding. |
| Introduction of rigid elements (e.g., double bonds, aromatic rings) | May pre-organize the molecule in a favorable conformation for binding. |
| Incorporation of flexible elements (e.g., alkyl chains) | Allows for more conformational freedom, which can be beneficial for induced-fit binding. |
| Inclusion of polar groups (e.g., amides, ethers) | Can improve solubility and introduce new hydrogen bonding interactions. |
Impact of Acryloyl Group on Reactivity and Biological Function (e.g., 1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one)
The introduction of an acryloyl group, an electrophilic "warhead," transforms the parent piperazinone scaffold into a covalent irreversible inhibitor. nih.gov This modification is exemplified in compounds like 1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one. The acryloyl moiety is designed to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. nih.gov This covalent interaction leads to potent and sustained inhibition of the kinase.
Below is a table summarizing the impact of the acryloyl group on the properties of these analogs:
| Feature | Reversible Piperazinone Inhibitor | Covalent Acryloyl-Piperazinone Inhibitor |
| Mechanism of Action | Reversible binding to the target | Irreversible covalent bond formation with Cys481 |
| Potency | Moderate cellular potency | High cellular potency |
| Selectivity | Generally selective | Excellent kinase selectivity |
| Duration of Action | Dependent on pharmacokinetics | Prolonged due to irreversible binding |
Effects of Different Linkages (e.g., alkyl, acyl, sulfonyl) on Molecular Recognition
Alkyl Linkers : N-alkylation of the piperazine ring is a common strategy to introduce various substituents. The length and branching of the alkyl chain can influence the compound's conformation and ability to fit into a binding pocket.
Acyl Linkers : The formation of an amide bond, creating an acyl linkage, is a key feature in many biologically active piperazine derivatives. This linkage can act as a hydrogen bond acceptor and provides a rigid connection point for other pharmacophoric groups, influencing the orientation of the molecule within the target's active site.
Sulfonyl Linkers : The incorporation of a sulfonyl group introduces a strong hydrogen bond acceptor and can significantly impact the electronic properties and solubility of the molecule. In various series of piperazine-based inhibitors, sulfonyl groups have been shown to contribute to high affinity and selectivity for their targets. nih.govresearchgate.net For instance, in a series of sigma receptor ligands, halogen-substituted sulfonamides with a piperazine core displayed high affinity. nih.gov
The choice of linker dictates the spatial arrangement of key interacting moieties, thereby affecting the binding affinity and selectivity of the analogs.
Elucidation of Key Pharmacophoric Features
Pharmacophore modeling for BTK inhibitors, the primary target for this class of compounds, has revealed several key features essential for potent inhibition. plos.orgnih.govnih.gov These models provide a framework for understanding the crucial interactions between the inhibitor and the enzyme.
A typical pharmacophore model for BTK inhibitors includes:
Hydrogen Bond Acceptors : The piperazinone carbonyl group and the oxygen atom of the oxolane ring can serve as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of BTK.
Hydrogen Bond Donors : While the core structure lacks a strong donor, modifications can introduce this feature if required for enhanced binding.
Hydrophobic Regions : The piperazine ring and parts of the oxolane ring contribute to hydrophobic interactions, which are crucial for occupying specific pockets within the enzyme's active site. Aromatic rings, often attached to the piperazine core, are also key hydrophobic features in many BTK inhibitors. plos.orgnih.govnih.gov
Aromatic Rings : Many potent BTK inhibitors feature aromatic rings that engage in π-π stacking or other hydrophobic interactions within the kinase domain. nih.gov
The this compound scaffold effectively presents these pharmacophoric elements. The oxolane moiety, in particular, is thought to occupy a specific region of the binding site, contributing to both affinity and selectivity. The combination of the piperazinone core, the strategically placed oxolane group, and the capacity for covalent modification through an acryloyl group defines the key pharmacophoric features of this promising class of inhibitors.
The table below outlines the key pharmacophoric features and their corresponding structural elements in this compound analogs:
| Pharmacophoric Feature | Structural Element(s) |
| Hydrogen Bond Acceptor | Piperazinone carbonyl, Oxolane oxygen |
| Hydrophobic Regions | Piperazine ring, Oxolane ring |
| Covalent Warhead | Acryloyl group |
Future Research Directions and Academic Outlook
Development of Advanced Synthetic Methodologies
While classical synthetic routes to piperazinones and oxolanes exist, future research should focus on developing more efficient, stereoselective, and scalable methodologies. The chiral center on the oxolane ring necessitates precise control over stereochemistry, which is critical for biological activity.
Future synthetic research could explore:
Asymmetric Catalysis: Developing novel catalytic systems for the enantioselective synthesis of the 3-substituted oxolane precursor or for the direct asymmetric construction of the heterocyclic system.
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes could offer improved reaction control, enhanced safety, and greater scalability, which is crucial for producing compound libraries for screening.
Biocatalysis: Employing enzymes for key synthetic steps could provide unparalleled stereoselectivity under mild reaction conditions, offering a green chemistry approach to synthesizing specific enantiomers of 1-(Oxolan-3-yl)piperazin-2-one.
Novel Cyclization Strategies: Investigating innovative radical-mediated cyclization reactions, similar to those used for synthesizing other piperazine-substituted heterocycles, could open new pathways to functionalized derivatives. nih.govresearchgate.net For instance, manganese(III) acetate (B1210297) or cerium(IV) ammonium (B1175870) nitrate (B79036) have been successfully used to promote radical cyclizations in the synthesis of complex heterocyclic systems. researchgate.net
Comprehensive Chemoinformatic Analysis of Related Chemical Space
A systematic in-silico exploration of the chemical space surrounding this compound is essential for guiding future synthetic efforts. Chemoinformatic tools can predict the properties of virtual compounds, helping to prioritize the synthesis of derivatives with the highest potential for desired biological activity and drug-like properties.
Key chemoinformatic approaches would include:
Library Enumeration: Generating large virtual libraries of derivatives by systematically modifying the oxolane and piperazinone scaffolds with various substituents.
QSAR and Pharmacophore Modeling: Implementing multi-step virtual screening protocols, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, can predict the biological activity of virtual derivatives. researchgate.net This approach has been successfully used to identify potential monoamine oxidase inhibitors from a library of piperazine-based compounds. researchgate.net
ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual analogs to filter out compounds with unfavorable pharmacokinetic properties early in the discovery process.
| Approach | Objective | Expected Outcome |
|---|---|---|
| Virtual Library Generation | To explore the chemical space around the core scaffold. | A large, diverse set of virtual compounds for further analysis. |
| Pharmacophore Modeling | To identify key structural features required for biological activity. | A 3D model that can be used to screen for new active compounds. |
| Molecular Docking | To predict binding modes and affinities to specific biological targets. | Prioritized list of compounds for synthesis and experimental testing. rsc.org |
| ADME/T Modeling | To predict the drug-likeness and potential toxicity of derivatives. | Early identification of candidates with poor pharmacokinetic profiles. |
Integration of Computational and Experimental Approaches for Targeted Design
The most effective path to novel therapeutic agents involves a synergistic cycle of computational design and experimental validation. For the this compound scaffold, this iterative process would allow for the rational design of compounds targeted against specific biological pathways or proteins implicated in disease.
This integrated workflow would involve:
Target Identification: Identifying potential biological targets for the piperazinone scaffold based on the known pharmacology of related compounds, which includes a wide range of receptors and enzymes. researchgate.netijrrjournal.com
In-Silico Screening: Using molecular docking and molecular dynamics simulations to predict how virtual derivatives of this compound bind to the selected targets. nih.govrsc.org
Prioritized Synthesis: Synthesizing a focused set of compounds that are predicted to have the highest affinity and selectivity for the target.
Experimental Validation: Screening the synthesized compounds in relevant biochemical and cell-based assays to determine their actual activity.
Iterative Refinement: Using the experimental data to refine the computational models, leading to a new cycle of design with improved predictive accuracy. researchgate.net
Exploration of Novel Chemical Biology Applications
Given the structural versatility of the piperazine (B1678402) scaffold, derivatives of this compound could be developed as powerful tools for chemical biology research. researchgate.net The piperazine moiety is a common building block in compounds with a vast array of pharmacological effects, including anticancer, antimicrobial, and central nervous system activities. researchgate.netresearchgate.net
Future applications could include:
Fragment-Based Drug Discovery (FBDD): Using the core scaffold as a starting point for FBDD campaigns to identify novel binders for challenging protein targets.
PROTAC Development: Functionalizing the scaffold to serve as a ligand for an E3 ubiquitin ligase or a protein of interest, creating Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Covalent Modulators: Incorporating a reactive "warhead" onto the scaffold to enable the development of covalent inhibitors for specific enzymes or receptors, which can offer enhanced potency and duration of action.
| Target Class | Examples | Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576), Serotonin (B10506), Histamine (B1213489) Receptors nih.govijrrjournal.com | Neuropsychiatric Disorders, Allergy |
| Kinases | EGFR, Tyrosine Kinases researchgate.net | Oncology |
| Ion Channels | Calcium, Sodium Channels | Cardiovascular Disease, Neurology |
| Enzymes | Monoamine Oxidase, Acetylcholinesterase researchgate.net | Neurodegenerative Disorders |
| Sigma Receptors | Sigma-1 Receptor (S1R) nih.govrsc.org | Oncology, Neurology |
Design and Synthesis of Advanced Probes for Mechanistic Studies
To elucidate the mechanism of action and identify the specific cellular targets of biologically active derivatives, it will be crucial to design and synthesize advanced chemical probes. These tool compounds are modified versions of the parent molecule that allow for visualization or isolation of binding partners.
Types of advanced probes to be developed include:
Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would enable researchers to visualize its subcellular localization and track its interactions within living cells using microscopy techniques. The synthesis of fluorescent dyes incorporating a piperazine moiety has been previously reported. mdpi.com
Photoaffinity Probes: Incorporating a photo-reactive group would allow for covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification via subsequent proteomic analysis.
Radiolabeled Probes: Synthesizing a radiolabeled version, for instance with 18F, would enable quantitative in vivo imaging studies using Positron Emission Tomography (PET) to study the compound's distribution and target engagement in preclinical models. rsc.org
Affinity-Based Probes: Attaching a biotin (B1667282) or alkyne tag ("click chemistry" handle) would facilitate the isolation of binding partners from cell lysates using affinity purification-mass spectrometry (AP-MS) techniques.
By pursuing these interconnected research avenues, the scientific community can systematically explore the therapeutic and academic potential of the this compound scaffold, paving the way for the development of novel chemical tools and potential drug candidates.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 1-(Oxolan-3-yl)piperazin-2-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves before use and dispose of contaminated gloves properly .
- Ventilation : Work in a well-ventilated fume hood to prevent inhalation of vapors or mists .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas, away from ignition sources. Reseal opened containers immediately to prevent leakage .
- Spill Management : Sweep or vacuum spills into a sealed container for disposal. Avoid release into drains .
Q. What are the key steps for synthesizing this compound, and what intermediates are involved?
- Methodological Answer :
- Synthesis Routes : The compound is synthesized via trifluoroacetic acid-mediated reactions, with intermediates such as tert-butyl 3-bromopyrrolidine-1-carboxylate (CAS 939793-16-5) and related piperazin-2-one derivatives .
- Purification : Use column chromatography (e.g., silica gel) and confirm purity via HPLC or NMR .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Analyze and NMR spectra to confirm the oxolane ring and piperazin-2-one backbone. Key signals include δ ~3.5–4.0 ppm (oxolane protons) and δ ~165–170 ppm (carbonyl carbon) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 220.23 for the parent compound) .
- Computational Validation : Compare experimental data with DFT-calculated spectra for accuracy .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
- Software Tools : Use Gaussian, Schrödinger Suite, or ORCA for simulations .
Q. How can researchers resolve contradictions in spectroscopic data for piperazin-2-one derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR and IR data with structurally similar compounds (e.g., 1-(3-nitrophenyl)piperazin-2-one, CAS 215649-84-6) to identify anomalies .
- Crystallography : Obtain single-crystal X-ray structures to resolve ambiguities in tautomeric forms or stereochemistry .
- Batch Analysis : Test multiple synthetic batches to rule out impurities or solvent effects .
Q. What biological activities have been reported for piperazin-2-one derivatives, and how are they evaluated?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Use fluorescence-based assays to measure inhibition of targets like acetylcholinesterase or kinases .
- Structure-Activity Relationship (SAR) : Modify substituents on the oxolane or piperazin-2-one rings to optimize potency .
Q. What environmental precautions are necessary when disposing of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
